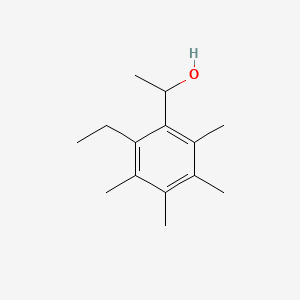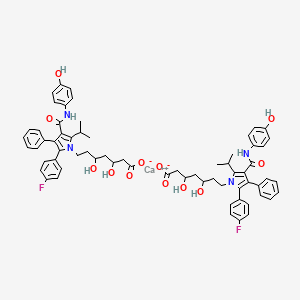
4-Hydroxy atorvastatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy atorvastatin is an active metabolite of atorvastatin, a widely used statin medication for lowering cholesterol levels and preventing cardiovascular diseases. Atorvastatin works by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. The hydroxy metabolites of atorvastatin, including this compound, contribute significantly to its pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy atorvastatin involves multiple steps, starting from the parent compound, atorvastatin. One common method includes the hydroxylation of atorvastatin using specific catalysts and reagents. The process typically involves the use of oxidizing agents under controlled conditions to introduce the hydroxy group at the para position of the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy atorvastatin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group, reverting to the parent compound or other derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of atorvastatin with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
4-Hydroxy atorvastatin has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of atorvastatin and its metabolites.
Biology: The compound is studied for its role in cellular metabolism and its effects on lipid biosynthesis.
Mechanism of Action
4-Hydroxy atorvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, similar to atorvastatin. This inhibition reduces the synthesis of mevalonate, a precursor in the cholesterol biosynthesis pathway. The compound primarily acts in the liver, where it decreases hepatic cholesterol levels, leading to an overall reduction in plasma cholesterol . Additionally, this compound has been shown to scavenge free radicals, contributing to its antioxidant effects .
Comparison with Similar Compounds
Ortho-Hydroxy atorvastatin: Another active metabolite of atorvastatin with similar pharmacological properties.
Simvastatin: A statin with a different structure but similar cholesterol-lowering effects.
Pravastatin: Another statin that is less lipophilic compared to atorvastatin and its metabolites.
Uniqueness: 4-Hydroxy atorvastatin is unique due to its specific hydroxylation at the para position, which enhances its ability to scavenge free radicals and provides additional antioxidant benefits compared to other statins .
Properties
Molecular Formula |
C66H68CaF2N4O12 |
|---|---|
Molecular Weight |
1187.3 g/mol |
IUPAC Name |
calcium;7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2 |
InChI Key |
PYIWEMFVBXVPDU-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


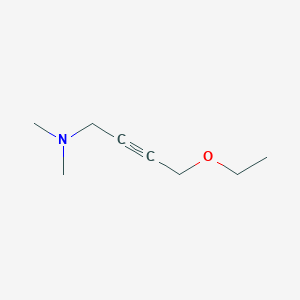


![2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide](/img/structure/B14010310.png)


![2-[Tert-butyl(methyl)amino]-3-methylbut-2-enenitrile](/img/structure/B14010319.png)

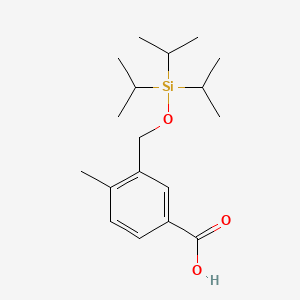
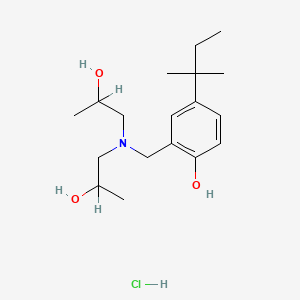
![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride](/img/structure/B14010334.png)

